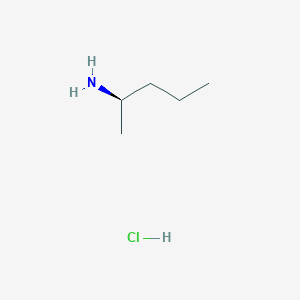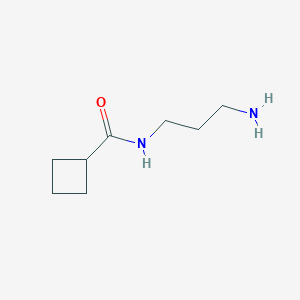
N-(3-aminopropyl)cyclobutanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
PACAP can be synthesized using solid-phase peptide synthesis (SPPS) or through recombinant DNA technology in bacterial or mammalian expression systems. The purified peptide can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).Molecular Structure Analysis
The molecular structure of “N-(3-Aminopropyl)cyclobutanecarboxamide” is represented by the InChI code:1S/C8H16N2O.ClH/c9-5-2-6-10-8 (11)7-3-1-4-7;/h7H,1-6,9H2, (H,10,11);1H . The molecular weight of the compound is 192.69 . Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)cyclobutanecarboxamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemical Studies N-(3-aminopropyl)cyclobutanecarboxamide has been the subject of various chemical studies. One significant area is the synthesis and characterization of related compounds. For instance, studies have focused on synthesizing and differentiating isomers of similar compounds, contributing to the understanding of their chemical properties and potential applications in various fields such as materials science and pharmaceuticals (McLaughlin et al., 2016).
Development of Novel Chemical Scaffolds This compound has also been involved in the development of novel chemical scaffolds. Research has been conducted on the direct bis-arylation of cyclobutanecarboxamide via double C-H activation, leading to the creation of trisubstituted cyclobutane scaffolds with specific stereochemistry (Parella et al., 2013). Such advancements in chemical synthesis are crucial for the development of new materials and drugs.
Peptide Dendrimer Synthesis In biochemistry, the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers has been reported. This research demonstrates the potential of N-(3-aminopropyl)cyclobutanecarboxamide derivatives in the field of peptide dendrimer synthesis, which can have implications in drug delivery and biomolecular interactions (Gutiérrez-Abad et al., 2010).
Biomedical Applications The compound has also found use in biomedical research. For example, 3-Aminopropyl functionalized magnesium phyllosilicate, a related compound, has been explored for its potential in drug delivery systems. Studies on its biodistribution, clearance, and pharmacokinetics highlight its suitability for biomedical applications such as targeted drug delivery (Yang et al., 2014).
Gene Delivery Systems Furthermore, it has been investigated in the development of gene delivery systems. A study on (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles (APTES-IONPs) suggests their potential in enhancing gene-binding capacity and transfection efficiency, marking a significant contribution to gene therapy research (Zhang et al., 2013).
Wirkmechanismus
As a neuropeptide, PACAP is known to stimulate adenylate cyclase activity in the anterior pituitary gland. This suggests that it plays a role in the regulation of hormonal activity within the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-2-6-10-8(11)7-3-1-4-7/h7H,1-6,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCOPFAVXABOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



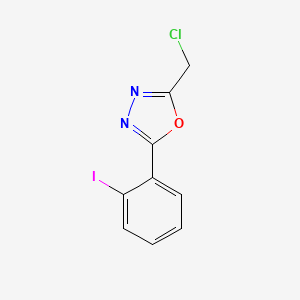
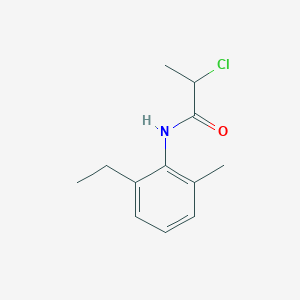
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)


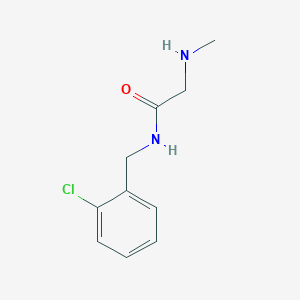
![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)
![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
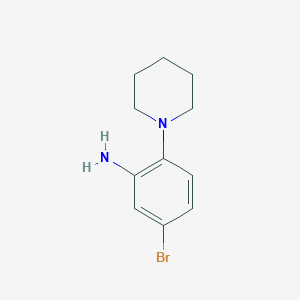
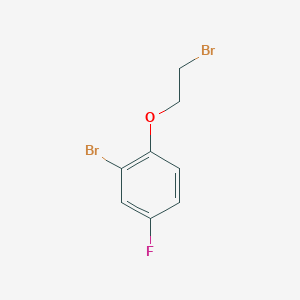
![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

